molecular formula C11H15NO3 B290489 N-(2-hydroxyethyl)-2-phenoxypropanamide

N-(2-hydroxyethyl)-2-phenoxypropanamide

Cat. No.: B290489
M. Wt: 209.24 g/mol
InChI Key: ODGPDGLMVVPVDN-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2-phenoxypropanamide is an amide derivative characterized by a hydroxyethyl group attached to the amide nitrogen and a phenoxy substituent on the propanamide chain. This structure confers a balance of hydrophilicity (from the hydroxyethyl group) and lipophilicity (from the phenoxy group), making it relevant for pharmaceutical and chemical research.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-phenoxypropanamide

InChI

InChI=1S/C11H15NO3/c1-9(11(14)12-7-8-13)15-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)

InChI Key

ODGPDGLMVVPVDN-UHFFFAOYSA-N

SMILES

CC(C(=O)NCCO)OC1=CC=CC=C1

Canonical SMILES

CC(C(=O)NCCO)OC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varied N-Substituents

  • N-(2-Ethoxyphenyl)-2-phenoxypropanamide (CAS 349579-61-9): Structure: Ethoxyphenyl group on the amide nitrogen, phenoxy on propanamide. Properties: Higher molecular weight (285.34 g/mol) and increased lipophilicity compared to the hydroxyethyl analogue due to the ethoxyphenyl group. The ethoxy group may enhance metabolic stability but reduce aqueous solubility .
  • N-(2-Hydroxyethyl)-2,2-dimethylpropanamide (CAS 36556-72-6): Structure: Hydroxyethyl on amide nitrogen, dimethyl groups on propanamide. The compound’s logP is likely higher than the phenoxy derivative, favoring lipid membrane penetration .

Analogues with Modified Propanamide Chains

  • 2-Hydroxy-N-(2-hydroxyethyl)propanamide (CAS 5422-34-4): Structure: Hydroxyethyl on amide nitrogen, hydroxyl group on propanamide. Properties: Increased polarity due to the hydroxyl group, enhancing solubility in polar solvents. This contrasts with the phenoxy variant, where the aromatic group may favor interaction with hydrophobic targets .
  • N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide: Structure: Chlorophenyl and hydroxamic acid groups. Properties: The hydroxamic acid moiety enables metal chelation (e.g., iron), useful in antioxidant or antimicrobial applications. The phenoxy group in the target compound lacks this chelation ability but may exhibit radical scavenging via aromatic π-electrons .

Pharmacologically Active Analogues

  • Natural Amides from Lycium yunnanense (e.g., Compound 4, 6, 7, 12): Structure: Phenolic amides with hydroxy/methoxy substitutions. Activity: Demonstrated anti-inflammatory effects (IC₅₀ < 17.21 μM).
  • Diclofenac Salts with N-(2-Hydroxyethyl)-piperidine: Structure: Hydroxyethyl-modified pharmaceutical salts. This modification is critical for improving drug delivery .

Key Research Findings and Data Tables

Table 2: Functional Group Impact on Properties

Functional Group Effect on Solubility Effect on Bioactivity Example Compound
Phenoxy ↓ Aqueous solubility Radical scavenging, aromatic interactions N-(2-Hydroxyethyl)-2-phenoxypropanamide
Hydroxyethyl ↑ Aqueous solubility Enhanced bioavailability Diclofenac-hydroxyethyl salts
Hydroxamic acid Variable Metal chelation, antioxidant activity N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide
Dimethyl ↓ Solubility Increased metabolic stability N-(2-Hydroxyethyl)-2,2-dimethylpropanamide

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